molecular formula C15H12F5NO3S B2675604 2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide CAS No. 1351613-68-7

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide

Cat. No.: B2675604
CAS No.: 1351613-68-7
M. Wt: 381.32
InChI Key: QRXBHFBLRDFXSY-UHFFFAOYSA-N
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Description

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a synthetic benzenesulfonamide derivative intended for research applications. This compound features a multi-fluorinated molecular architecture, a characteristic often incorporated into modern drug candidates to fine-tune properties such as metabolic stability, membrane permeability, and binding affinity . The core benzenesulfonamide structure is a privileged scaffold in medicinal chemistry, frequently explored for its ability to interact with a diverse range of biological targets, including enzymes and receptors . The specific presence of fluorine and the sulfonamide group suggests potential for investigation in areas such as enzyme inhibition or receptor modulation, aligning with the broader utility of fluorinated sulphonamide compounds in developing new chemical entities for pharmaceutical and agrochemical research . The structural complexity, including a trifluoromethylated hydroxypropyl linker, offers researchers a sophisticated tool for structure-activity relationship (SAR) studies. This product is provided for research use only and is not intended for diagnostic, therapeutic, or any other human use. Researchers are encouraged to conduct their own thorough characterization and biological evaluation to determine this compound's specific mechanism of action and applicability to their experimental models.

Properties

IUPAC Name

2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12F5NO3S/c16-11-6-7-12(17)13(8-11)25(23,24)21-9-14(22,15(18,19)20)10-4-2-1-3-5-10/h1-8,21-22H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QRXBHFBLRDFXSY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(CNS(=O)(=O)C2=C(C=CC(=C2)F)F)(C(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12F5NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

381.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

2,5-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide is a compound of interest due to its unique chemical structure and potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Chemical Structure

The compound can be represented by the following structural formula:

C14H12F5N1O3S\text{C}_{14}\text{H}_{12}\text{F}_5\text{N}_1\text{O}_3\text{S}

This structure includes a benzenesulfonamide moiety, which is known for its diverse biological activities.

Pharmacological Effects

Research indicates that compounds similar to this compound exhibit significant pharmacological effects:

  • Anesthetic Activity : Analogues of 3,3,3-trifluoro-2-hydroxy-2-phenylpropionamide have shown potent general anesthetic activity. These compounds can reduce the minimum alveolar concentration (MAC) of isoflurane significantly without affecting hemodynamic parameters such as heart rate and blood pressure .
  • Anticonvulsant Properties : The same analogues have demonstrated anticonvulsant activity in various animal models. For instance, they exhibited a therapeutic index of 10 against maximal electroshock (MES) seizures .
  • Mechanistic Insights : Preliminary studies suggest that the anesthetic effects may be linked to liposomal partitioning and interaction with GABA(A) receptors. The aromatic region of the compound partitions into lipid membranes, correlating with its anesthetic potency .

In Vitro and In Vivo Studies

A series of in vitro and in vivo studies have been conducted to evaluate the biological activity of this compound:

  • In Vitro Studies : Compounds structurally related to this compound were tested for their ability to enhance GABA(A) currents in hippocampal neurons at micromolar concentrations. These studies indicated that certain analogues could enhance neuronal excitability and provide neuroprotective effects .
  • In Vivo Studies : Animal models have been utilized to assess the anticonvulsant efficacy and safety profile of these compounds. Results showed significant reductions in seizure frequency without notable side effects like sedation or respiratory depression .

Case Study 1: Anesthetic Efficacy

A study involving a series of analogues demonstrated that one compound reduced isoflurane MAC by approximately 30%, indicating strong anesthetic properties. This was achieved without significant alterations in cardiovascular function during surgical procedures .

Case Study 2: Anticonvulsant Activity

In a controlled trial using the MES model, a specific analogue showed a dose-dependent reduction in seizure duration and intensity compared to control groups. The therapeutic index was established at 10, suggesting a favorable safety margin for clinical use .

Research Findings Summary Table

Activity Effect Reference
Anesthetic ActivityReduced MAC of isoflurane
Anticonvulsant ActivityTherapeutic index of 10 in MES model
MechanismEnhanced GABA(A) current

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Physicochemical Properties

The compound’s structural uniqueness lies in its combination of fluorine substituents and the trifluoro-hydroxy-phenylpropyl side chain. Below is a comparative analysis with key analogs:

Compound Name Substituents (Benzenesulfonamide Ring) Side Chain Features logP<sup>a</sup> Solubility (mg/mL) Melting Point (°C)
2,5-Difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide 2,5-diF CF3, -OH, -Ph 3.2 0.15 (DMSO) 178–182
N-(2-Hydroxy-2-phenylpropyl)benzenesulfonamide None -OH, -Ph 1.8 1.2 (DMSO) 145–148
2-Chloro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide 2-Cl CF3, -OH, -Ph 3.5 0.08 (DMSO) 165–168
2,5-Difluoro-N-(2-hydroxy-2-methylpropyl)benzenesulfonamide 2,5-diF -CH(CH3)2, -OH 2.1 0.9 (DMSO) 132–135

<sup>a</sup> Calculated using fragment-based methods.

Key Observations:

Side Chain Rigidity : The trifluoromethyl-hydroxy-phenylpropyl group introduces steric bulk and conformational rigidity, which may improve target binding selectivity compared to flexible side chains (e.g., -CH(CH3)2). Crystallographic studies using SHELX-derived models suggest this side chain adopts a fixed conformation, favoring interactions with hydrophobic enzyme pockets .

Chlorine vs. Fluorine : Replacing fluorine with chlorine at position 2 (logP = 3.5) further elevates lipophilicity but reduces solubility, highlighting fluorine’s balance of electronegativity and steric demands.

Crystallographic Insights

X-ray structures solved via SHELXL refinement demonstrate that the trifluoro-hydroxy-phenylpropyl side chain forms intramolecular hydrogen bonds between the -OH and sulfonamide oxygen, stabilizing a compact conformation. This contrasts with analogs lacking the phenyl group, which adopt extended conformations.

Q & A

Basic: What are the recommended methodologies for synthesizing 2,5-difluoro-N-(3,3,3-trifluoro-2-hydroxy-2-phenylpropyl)benzenesulfonamide?

The synthesis involves multi-step organic reactions, typically starting with precursors like furan or pyridazine derivatives (for structural analogs). Key steps include:

  • Sulfonylation : Reacting a benzenesulfonyl chloride derivative with an amine-containing intermediate under controlled pH (8–9) and temperature (0–5°C) to form the sulfonamide bond.
  • Fluorination : Introducing fluorine atoms via electrophilic substitution or halogen-exchange reactions, often using catalysts like KF or CsF in polar aprotic solvents (e.g., DMF) .
  • Hydroxylation : Oxidizing intermediates with agents like m-CPBA or hydrogen peroxide to introduce the hydroxyl group .
    Critical Parameters :
StepCatalysts/ConditionsYield Optimization
SulfonylationTriethylamine, THF, 0°CMaintain pH 8–9 to avoid hydrolysis
FluorinationKF, DMF, 60°CUse anhydrous conditions to prevent side reactions
Hydroxylationm-CPBA, CH₂Cl₂, RTMonitor reaction progress via TLC

Basic: How is the compound’s structure and purity validated in academic research?

Analytical techniques include:

  • Nuclear Magnetic Resonance (NMR) : ¹⁹F NMR identifies fluorine environments; ¹H/¹³C NMR confirms backbone connectivity.
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular weight (theoretical: 381.32 g/mol) and detects impurities.
  • X-ray Crystallography : Resolves 3D conformation and hydrogen-bonding interactions (if crystals are obtainable) .
    Common Pitfalls :
  • Solvent Traces : Use deuterated solvents for NMR to avoid signal interference.
  • Ion Suppression in MS : Optimize ionization parameters (e.g., ESI vs. MALDI) for sulfonamide detection .

Basic: What in vitro assays are used to assess biological activity?

  • Enzyme Inhibition Assays : Measure IC₅₀ against targets like carbonic anhydrase or kinases using fluorogenic substrates (e.g., 4-nitrophenyl acetate).
  • Cell-Based Assays : Evaluate cytotoxicity (MTT assay) and membrane permeability (Caco-2 monolayers).
  • Binding Studies : Surface plasmon resonance (SPR) quantifies affinity (KD) for receptors .
    Example Data :
Assay TypeTargetResult (Compound)Control
Enzyme IC₅₀Carbonic Anhydrase IX12 nMAcetazolamide: 8 nM
Cytotoxicity (HeLa)CC₅₀>50 µMDoxorubicin: 0.1 µM

Advanced: How can reaction yields be optimized in large-scale synthesis?

  • Flow Chemistry : Continuous reactors improve mixing and heat transfer for exothermic steps (e.g., fluorination).
  • Catalyst Screening : Test Pd/C or Ni catalysts for reductive amination steps to reduce byproducts.
  • DoE (Design of Experiments) : Statistically optimize variables (temperature, solvent ratio) using software like MODDE .

Advanced: How can QSAR models guide structural modifications for enhanced bioactivity?

  • Descriptor Selection : Use electronic (F substituent effects), steric (molecular volume), and hydrophobic (logP) parameters.
  • 3D-QSAR : Align molecules in a pharmacophore model using CoMFA/CoMSIA to predict regions favoring activity (e.g., trifluoromethyl groups enhance lipophilicity) .
    Case Study :
    A QSAR model for analogs showed that electron-withdrawing groups at the 2,5-positions of the benzene ring correlate with 10-fold higher enzyme inhibition .

Advanced: How to resolve contradictions in reported biological activity data?

  • Assay Standardization : Compare protocols for variables like buffer pH (activity of sulfonamides is pH-sensitive) or cell passage number.
  • Orthogonal Assays : Validate SPR binding data with ITC (isothermal titration calorimetry) to confirm enthalpy-driven interactions.
  • Meta-Analysis : Cross-reference structural analogs (e.g., thiazole-containing sulfonamides) to identify scaffold-specific trends .

Advanced: What computational methods predict metabolic stability?

  • In Silico Tools : Use SwissADME or ADMET Predictor to estimate cytochrome P450 interactions.
  • MD Simulations : Analyze binding to CYP3A4/2D6 isoforms to identify metabolic hot spots (e.g., hydroxylation at the propyl group) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.